molecular formula C24H26F4N2O6 B2921612 2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate CAS No. 1396768-17-4

2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate

Cat. No. B2921612
CAS RN: 1396768-17-4
M. Wt: 514.474
InChI Key: KLFBCDIBWZCTOD-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes a piperidine ring, a fluorobenzyl group, and a trifluoromethylphenyl group . These groups are common in many pharmaceutical compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available in the searched resources, similar compounds often involve reactions such as catalytic protodeboronation of pinacol boronic esters .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of several functional groups. The piperidine ring provides a basic nitrogen atom, the fluorobenzyl group contributes aromaticity and electronegativity due to the fluorine atom, and the trifluoromethylphenyl group adds additional aromaticity and electronegativity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available in the searched resources, similar compounds often undergo reactions such as protodeboronation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present .

Scientific Research Applications

Electrosynthesis of Fluoroorganic Compounds

Electrosynthesis offers a pathway for the synthesis of fluoroorganic compounds, including those related to the specified chemical. The process involves electrochemical oxidation of polymethylbenzenes, resulting in side chain monofluorination and the formation of polyalkylbenzylacetamides as by-products. This method highlights the potential for creating fluorinated analogs of the compound for further exploration in medicinal chemistry and material science applications (Bensadat, Bodennec, Laurent, & Tardivel, 1980).

Radiosynthesis for Imaging Applications

The compound's structure is conducive to modification for imaging studies, such as in the development of NR2B-selective NMDA receptor antagonists labeled with carbon-11 for positron emission tomography (PET) imaging. This application underscores the potential of fluorobenzyl-based compounds in neuroimaging to study receptor systems in vivo, offering insights into their role in various neurological conditions (Labas et al., 2009).

Synthesis and Evaluation for Acetylcholinesterase Studies

Fluorobenzyl analogs have been synthesized for in vivo studies of acetylcholinesterase (AChE), demonstrating the compound's relevance in exploring therapeutic targets for neurodegenerative diseases like Alzheimer's. These studies highlight the chemical's utility in creating diagnostic tools or potential treatments by targeting enzymatic activity in the brain (Lee et al., 2000).

Role in Compulsive Behavior Modulation

The compound's derivatives have been explored for their role in modulating orexin-1 receptor mechanisms, which are implicated in compulsive food consumption and possibly other addictive behaviors. This research area opens up avenues for developing treatments for eating disorders and addiction, utilizing the compound's bioactive properties to target specific neural pathways (Piccoli et al., 2012).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, many pharmaceutical compounds work by interacting with biological receptors or enzymes .

Future Directions

The future directions for research into this compound would likely depend on its potential applications. If it shows promise as a pharmaceutical compound, for example, further studies could explore its efficacy, safety, and mechanism of action .

properties

IUPAC Name

2-[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F4N2O2.C2H2O4/c23-19-6-4-16(5-7-19)14-30-15-17-8-10-28(11-9-17)13-21(29)27-20-3-1-2-18(12-20)22(24,25)26;3-1(4)2(5)6/h1-7,12,17H,8-11,13-15H2,(H,27,29);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFBCDIBWZCTOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=C(C=C2)F)CC(=O)NC3=CC=CC(=C3)C(F)(F)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26F4N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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